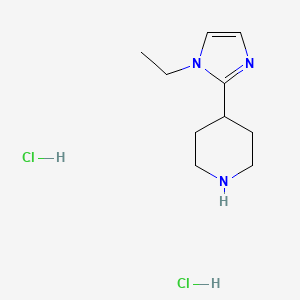

4-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

CAS No.: 1987680-66-9

Cat. No.: VC2977011

Molecular Formula: C10H19Cl2N3

Molecular Weight: 252.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1987680-66-9 |

|---|---|

| Molecular Formula | C10H19Cl2N3 |

| Molecular Weight | 252.18 g/mol |

| IUPAC Name | 4-(1-ethylimidazol-2-yl)piperidine;dihydrochloride |

| Standard InChI | InChI=1S/C10H17N3.2ClH/c1-2-13-8-7-12-10(13)9-3-5-11-6-4-9;;/h7-9,11H,2-6H2,1H3;2*1H |

| Standard InChI Key | VVPNGQNCKQKUHS-UHFFFAOYSA-N |

| SMILES | CCN1C=CN=C1C2CCNCC2.Cl.Cl |

| Canonical SMILES | CCN1C=CN=C1C2CCNCC2.Cl.Cl |

Introduction

4-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It is classified as a heterocyclic organic compound, specifically a piperidine derivative, which incorporates an imidazole ring into its molecular framework. The compound has garnered attention due to its biological activities and its role as a GlyT1 inhibitor.

Synthesis Methods

The synthesis of 4-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the reaction of 1-ethyl-1H-imidazole with piperidine under controlled conditions. Various methods can be employed to optimize yield and selectivity:

-

Direct Reaction: Combining equimolar amounts of 1-ethyl-1H-imidazole and piperidine in an appropriate solvent.

-

Catalytic Methods: Utilizing catalysts to enhance reaction rates and selectivity.

-

Temperature Control: Conducting reactions at specific temperatures to favor product formation.

Mechanism of Action

The mechanism of action for 4-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride primarily involves its interaction with specific biological targets, such as enzymes and receptors. The compound acts through competitive inhibition or allosteric modulation, affecting various biochemical pathways.

Applications in Research

4-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride has diverse applications in scientific research, particularly in:

-

Medicinal Chemistry: As a building block for more complex molecules.

-

Biochemistry: Studying enzyme interactions and receptor binding.

This compound's unique structure allows researchers to explore various applications across multiple disciplines, making it a valuable asset in both academic research and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume